

Physical and chemical properties of 2,5-Dichloro-3-methoxypyridine

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Compound of Interest

Compound Name: 2,5-Dichloro-3-methoxypyridine

Cat. No.: B572663

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In-Depth Technical Guide: 2,5-Dichloro-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Its structural features, including the reactive chlorine atoms and the electron-donating methoxy group on the pyridine ring, make it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, a proposed synthetic route based on analogous chemical transformations, and expected analytical characterizations. The information presented herein is intended to support researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science.

Core Physical and Chemical Properties

Quantitative data for **2,5-dichloro-3-methoxypyridine** is not readily available in the public domain. The following table summarizes known identifiers and includes predicted or analogous data for its physical properties. Researchers are advised to determine these values experimentally for specific applications.

Property	Value	Source(s)
IUPAC Name	2,5-Dichloro-3-methoxypyridine	
Molecular Formula	C ₆ H ₅ Cl ₂ NO	
Molecular Weight	178.02 g/mol	
CAS Number	1214366-19-4	
Appearance	Solid	
Melting Point	Not available. Data for a related compound, 2,5-dichloro-3-methylpyridine, is 42-45°C.	
Boiling Point	Not available. Data for an isomer, 2,5-dichloro-4-methoxypyridine, is predicted to be 234.4 ± 35.0 °C.	
Solubility	Expected to have low solubility in water and be soluble in common organic solvents like ethanol, ether, and dichloromethane.	[1]

Chemical Reactivity and Applications

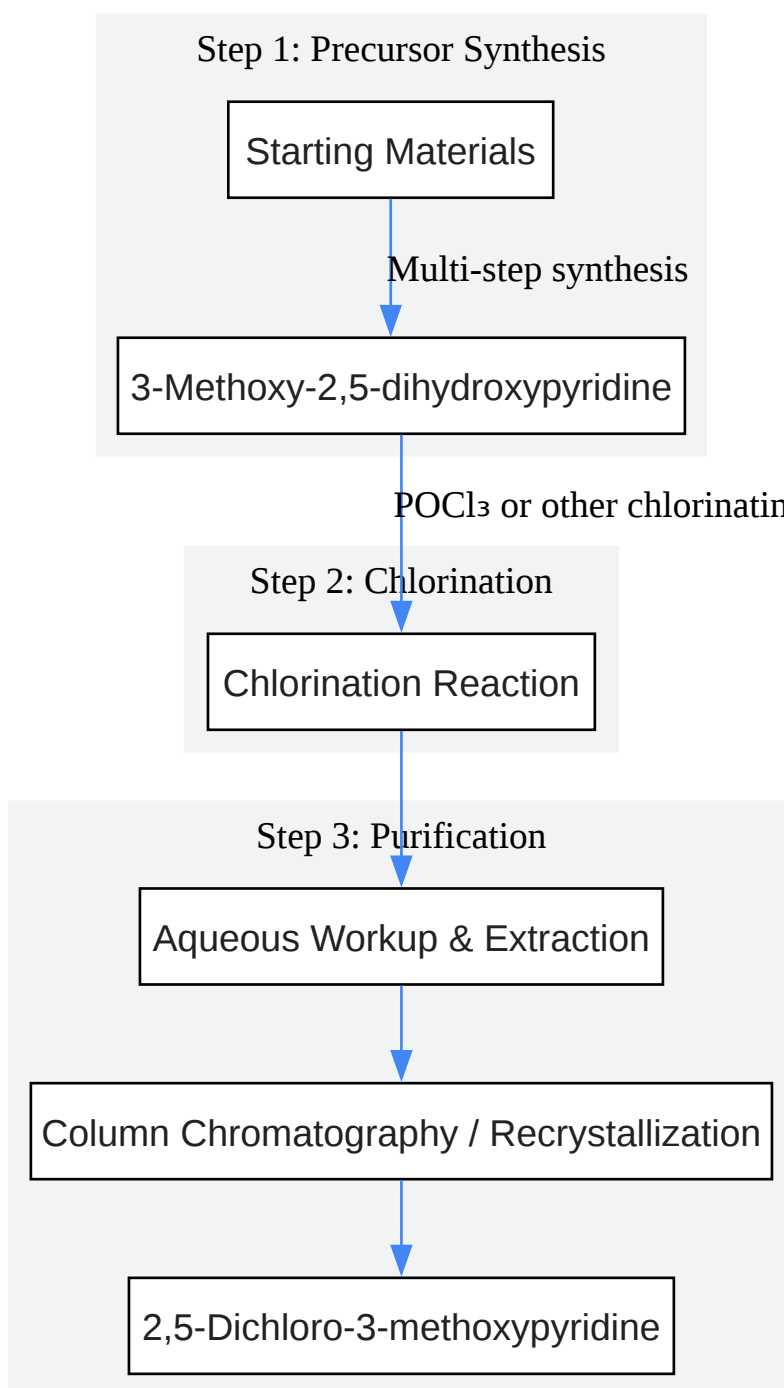
The reactivity of **2,5-dichloro-3-methoxypyridine** is dictated by the pyridine ring and its substituents. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for introducing a variety of functional groups. The methoxy group and the nitrogen atom in the pyridine ring can influence the regioselectivity of these reactions.

Given its structure, **2,5-dichloro-3-methoxypyridine** is a potential building block in the synthesis of more complex molecules for various applications:

- **Pharmaceuticals:** Substituted pyridines are common scaffolds in drug discovery. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents.
- **Agrochemicals:** Many pesticides and herbicides are pyridine-based. The specific substitution pattern of this molecule could be explored for the development of new agrochemicals.^[1]
- **Materials Science:** Pyridine derivatives can be incorporated into polymers and other materials to impart specific electronic or optical properties.

Proposed Synthesis Pathway

A specific, validated experimental protocol for the synthesis of **2,5-dichloro-3-methoxypyridine** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar dichloropyridine derivatives. This proposed pathway involves the chlorination of a suitable dihydroxymethoxypyridine precursor.



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Caption: Proposed workflow for the synthesis of **2,5-Dichloro-3-methoxypyridine**.

Experimental Protocol: Proposed Chlorination of 3-Methoxy-2,5-dihydroxypyridine

This protocol is adapted from the synthesis of 2,5-dichloropyridine from 2,5-dihydroxypyridine. Note: This is a theoretical procedure and should be optimized and performed with appropriate safety precautions by qualified personnel.

Materials:

- 3-Methoxy-2,5-dihydroxypyridine (precursor, synthesis not detailed here)
- Phosphorus oxychloride (POCl_3)
- Ice
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 3-methoxy-2,5-dihydroxypyridine to an excess of phosphorus oxychloride.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2,5-dichloro-3-methoxypyridine** by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

The following table summarizes the expected spectral data for **2,5-dichloro-3-methoxypyridine** based on its structure and data from analogous compounds.

Technique	Expected Observations
^1H NMR	Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants. A singlet for the methoxy group protons (OCH_3) is expected around 3.9-4.2 ppm.
^{13}C NMR	Six distinct carbon signals are expected: four for the pyridine ring and one for the methoxy group. The carbons attached to the chlorine atoms will be significantly deshielded.
IR Spectroscopy	Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group. The C-Cl stretching vibrations are expected in the fingerprint region.
Mass Spectrometry	The molecular ion peak (M^+) should be observed. A characteristic isotopic pattern for a molecule containing two chlorine atoms ($[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$ with a ratio of approximately 9:6:1) would be a key indicator of the compound's identity. Fragmentation may involve the loss of chlorine, a methyl group, or CO.

Safety Information

2,5-Dichloro-3-methoxypyridine is classified as acutely toxic if swallowed.

Hazard Statements:

- H301: Toxic if swallowed.

Precautionary Statements:

- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

Conclusion

2,5-Dichloro-3-methoxypyridine is a chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and expected analytical characteristics. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties, which will be crucial for unlocking its full potential in research and development.

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References

- 1. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
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